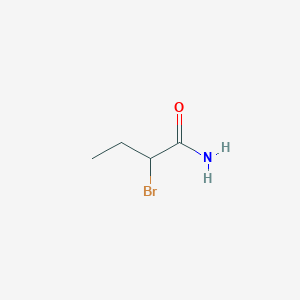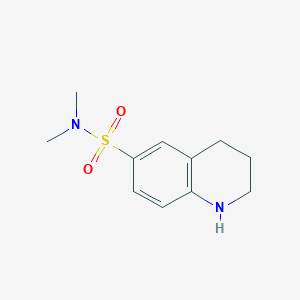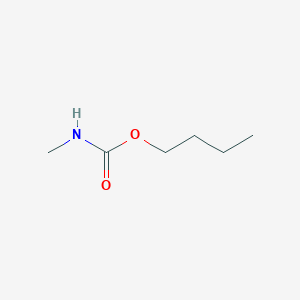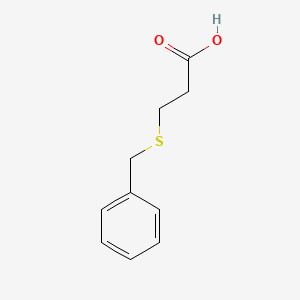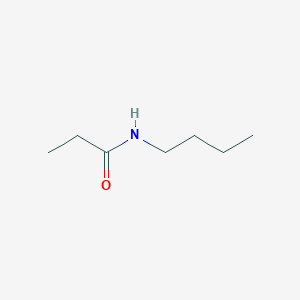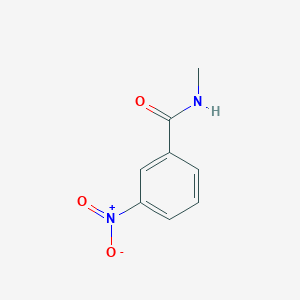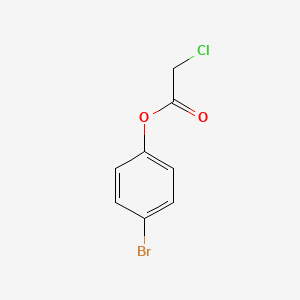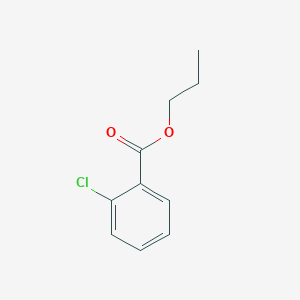
2-Amino-6-fluorobenzothiazole
概要
説明
2-Amino-6-fluorobenzothiazole is a heterocyclic compound with the molecular formula C7H5FN2S. It is a derivative of benzothiazole, where the amino group is positioned at the second carbon and a fluorine atom is attached to the sixth carbon of the benzene ring. This compound is known for its significant biological and pharmaceutical activities, making it a valuable building block in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
2-Amino-6-fluorobenzothiazole can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzenethiol with fluorinated aldehydes or ketones. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . Another method involves the cyclization of 2-fluoroaniline with thiourea in the presence of an oxidizing agent like iodine .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process involves the reaction of 2-fluoroaniline with thiourea in a solvent like dimethyl sulfoxide, followed by purification through recrystallization. The reaction is typically carried out at elevated temperatures to ensure complete conversion and high yield .
化学反応の分析
Types of Reactions
2-Amino-6-fluorobenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the nitro group (if present) can yield corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products
Substitution: Alkylated or acylated derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
科学的研究の応用
2-Amino-6-fluorobenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials
作用機序
The mechanism of action of 2-amino-6-fluorobenzothiazole involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets. Additionally, it can interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 2-Amino-6-chlorobenzothiazole
- 2-Amino-6-bromobenzothiazole
- 2-Amino-6-methylbenzothiazole
- 2-Amino-6-nitrobenzothiazole
Uniqueness
2-Amino-6-fluorobenzothiazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it more effective in biological systems compared to its analogs .
特性
IUPAC Name |
6-fluoro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLUXPZQUXVJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313051 | |
| Record name | 2-Amino-6-fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348-40-3 | |
| Record name | 2-Amino-6-fluorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 348-40-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-6-fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-Amino-6-fluorobenzothiazole?
A1: this compound (AFBT) is an organic compound with the molecular formula C7H5FN2S []. Spectroscopic studies, including vibrational, nuclear magnetic resonance, and electronic spectra, have been conducted to elucidate its structural properties [].
Q2: How does this compound interact with β-cyclodextrin?
A2: Research indicates that AFBT forms an inclusion complex with β-cyclodextrin (β-CDx) in aqueous solutions []. This interaction has been studied using steady-state and time-resolved fluorescence spectroscopy, revealing the stoichiometry and binding constant of the complex. Furthermore, FT-IR spectral data and SEM images of the solid complex confirm the formation of this inclusion complex [].
Q3: What is known about the crystal structure of this compound?
A3: Crystallographic studies show that AFBT crystals exhibit an amphiphilic layer-like structure. Within this structure, each amino substituent participates in hydrogen bonding, donating two protons and accepting one. The ring nitrogen atoms each accept one proton, while the fluorine atoms are not involved in hydrogen bonding [].
Q4: Has this compound been investigated for its biological activity?
A4: Yes, AFBT has been incorporated into the synthesis of various derivatives, particularly 1,3-pyrimidine derivatives, for exploring their potential as antimicrobial agents []. Specifically, these derivatives have been tested against bacterial strains such as B. subtilis, E. coli, P. aeruginosa, and S. aureus using the agar diffusion technique [].
Q5: Are there other applications of this compound in synthetic chemistry?
A5: Beyond its use in creating potential antimicrobial agents, AFBT serves as a building block for synthesizing various heterocyclic systems. For example, it has been utilized in the synthesis of 3,4-annelated coumarin systems, which hold potential applications in various fields [].
Q6: What computational chemistry approaches have been used to study this compound?
A6: Quantum chemical investigations have been employed to gain further insights into the properties of AFBT []. These computational studies complement the experimental spectroscopic data, providing a more comprehensive understanding of its electronic structure and reactivity.
Q7: Is there any research on this compound's interaction with specific biological targets?
A7: Interestingly, AFBT has been identified as a fragment (Fragment 7) that interacts with Mycobacterium abscessus TrmD, a tRNA-(N1G37) methyltransferase. This interaction has been characterized through crystallography, providing structural insights into the binding mode [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

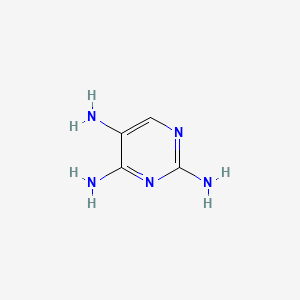
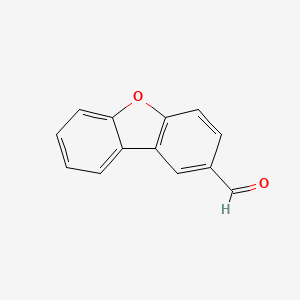
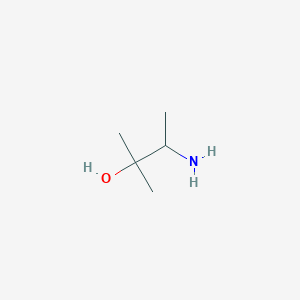
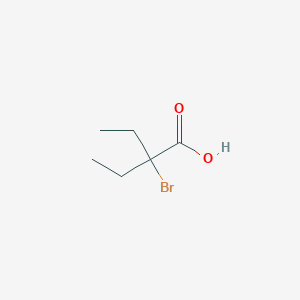
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B1267323.png)
